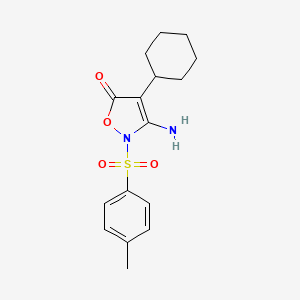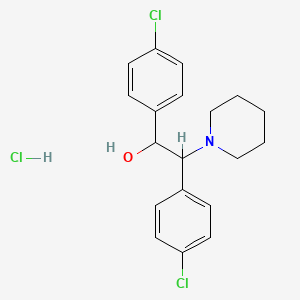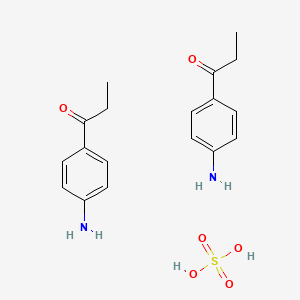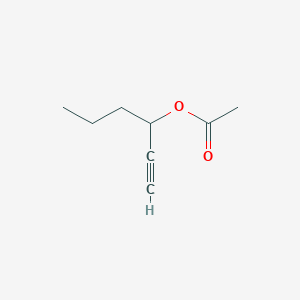![molecular formula C7H16NO4P B14735120 Phosphonic acid, [(dimethylamino)carbonyl]-, diethyl ester CAS No. 2942-57-6](/img/structure/B14735120.png)
Phosphonic acid, [(dimethylamino)carbonyl]-, diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonic acid, [(dimethylamino)carbonyl]-, diethyl ester is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom. This compound is part of the broader class of phosphonates, which are known for their diverse applications in various fields such as chemistry, biology, medicine, and industry .
Preparation Methods
The synthesis of phosphonic acid, [(dimethylamino)carbonyl]-, diethyl ester can be achieved through several methods. One common approach is the Michaelis–Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate ester . Another method involves the Kabachnik–Fields reaction, which combines an amine, an aldehyde, and a phosphite to produce aminophosphonates . Industrial production methods often utilize catalysts or microwaves to improve yields and minimize reaction times .
Chemical Reactions Analysis
Phosphonic acid, [(dimethylamino)carbonyl]-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester groups are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Major products formed from these reactions include phosphonic acids, alcohols, and substituted phosphonates .
Scientific Research Applications
Phosphonic acid, [(dimethylamino)carbonyl]-, diethyl ester has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of phosphonic acid, [(dimethylamino)carbonyl]-, diethyl ester involves its interaction with molecular targets through the formation of stable complexes. The phosphorus atom in the compound can form strong bonds with metal ions, making it an effective chelating agent. Additionally, the compound can inhibit enzymes by mimicking the transition state of phosphate-containing substrates .
Comparison with Similar Compounds
Phosphonic acid, [(dimethylamino)carbonyl]-, diethyl ester is unique due to its specific structure and functional groups. Similar compounds include:
Aminophosphonates: These compounds contain an amino group and are used as chelating agents and enzyme inhibitors.
Hydroxyphosphonates: These compounds have a hydroxy group and are employed in the synthesis of biologically active molecules.
Bisphosphonates: These compounds contain two phosphonate groups and are widely used in the treatment of osteoporosis.
The uniqueness of this compound lies in its combination of a dimethylamino group and diethyl ester, which imparts specific chemical properties and reactivity .
Properties
CAS No. |
2942-57-6 |
|---|---|
Molecular Formula |
C7H16NO4P |
Molecular Weight |
209.18 g/mol |
IUPAC Name |
1-diethoxyphosphoryl-N,N-dimethylformamide |
InChI |
InChI=1S/C7H16NO4P/c1-5-11-13(10,12-6-2)7(9)8(3)4/h5-6H2,1-4H3 |
InChI Key |
GKMUMERZKFTNNX-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(=O)N(C)C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(Isocyanatomethoxy)methyl]benzene](/img/structure/B14735048.png)



![3-Methyl-1-[(propan-2-yl)oxy]-2,5-dihydro-1H-1lambda~5~-phosphol-1-one](/img/structure/B14735062.png)
![1-(4-Chlorophenyl)-4-{3-[4-(3-methylphenyl)piperazin-1-yl]propyl}piperazine](/img/structure/B14735070.png)
![N-(1-{2-[(4-Butoxy-3-ethoxyphenyl)methylidene]hydrazinyl}-3-methyl-1-oxobutan-2-yl)-3,4-dichlorobenzamide](/img/structure/B14735073.png)






